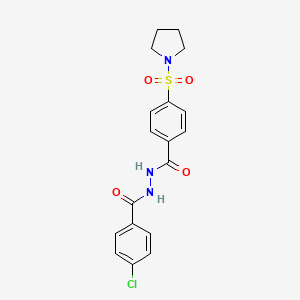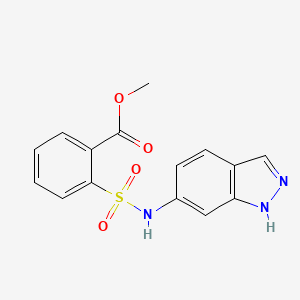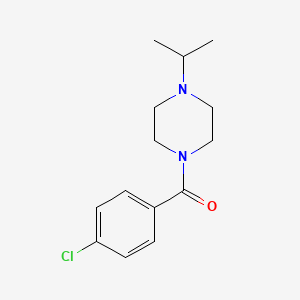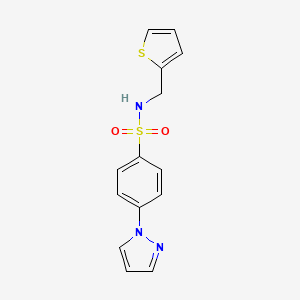
N'-(4-chlorobenzoyl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzoyl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide, commonly known as CPBH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPBH is a hydrazide derivative that has been synthesized through a multi-step process.
Applications De Recherche Scientifique
CPBH has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, CPBH has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In drug discovery, CPBH has been used as a scaffold for the development of new drugs targeting various diseases. In materials science, CPBH has been used as a building block for the synthesis of functional materials.
Mécanisme D'action
The mechanism of action of CPBH is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. CPBH has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. CPBH has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
CPBH has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CPBH inhibits the proliferation of cancer cells and the production of inflammatory mediators. In vivo studies have shown that CPBH exhibits anti-inflammatory and anti-tumor effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
CPBH has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, CPBH also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of CPBH. One direction is the development of CPBH-based drugs for the treatment of various diseases. Another direction is the synthesis of CPBH derivatives with improved properties and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of CPBH and its potential applications in various fields.
Conclusion
In conclusion, CPBH is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPBH has been synthesized through a multi-step process and has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. CPBH has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of CPBH, including the development of CPBH-based drugs and the synthesis of CPBH derivatives with improved properties and efficacy.
Méthodes De Synthèse
The synthesis of CPBH involves a multi-step process that starts with the reaction of 4-chlorobenzoic acid with thionyl chloride to produce 4-chlorobenzoyl chloride. The resulting compound is then reacted with pyrrolidine to form 4-chlorobenzoyl pyrrolidine. The final step involves the reaction of 4-chlorobenzoyl pyrrolidine with sulfonyl hydrazide to produce CPBH.
Propriétés
IUPAC Name |
N'-(4-chlorobenzoyl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S/c19-15-7-3-13(4-8-15)17(23)20-21-18(24)14-5-9-16(10-6-14)27(25,26)22-11-1-2-12-22/h3-10H,1-2,11-12H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDBDKNGYFUPGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol](/img/structure/B7478901.png)
![1-Benzyl-4-{[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478910.png)
![1-Pyridin-2-yl-4-{[4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478917.png)


![1-{[2-Methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}-4-pyridin-2-ylpiperazine](/img/structure/B7478934.png)

![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B7478951.png)

![N-{3-[benzyl(methyl)amino]propyl}-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7478964.png)

![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxy-N-(2,4,6-trimethylphenyl)benzamide](/img/structure/B7478980.png)